methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride
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Overview
Description
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities and is often used as a core structure in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions usually involve heating the mixture to reflux in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis under ambient conditions, have been developed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of dihydro or tetrahydro imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a core structure in the design of drugs targeting various diseases, including peptic ulcers, insomnia, and hepatic encephalopathy.
Material Science: Utilized in the development of advanced materials due to its structural properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Industrial Applications: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
Uniqueness
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2680528-50-9 |
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Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O2.ClH/c1-15-10(14)7-2-3-9-12-8(4-11)6-13(9)5-7;/h2-3,5-6H,4H2,1H3;1H |
InChI Key |
PIRUDIQJFQUSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)CCl.Cl |
Purity |
95 |
Origin of Product |
United States |
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